4-(p-Chlorophenylthio)butanol
Description
Structure
3D Structure
Properties
CAS No. |
15446-08-9 |
|---|---|
Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
QCOAGIKQNXMJSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCCCCO)Cl |
Other CAS No. |
15446-08-9 |
Synonyms |
4-(p-chlorophenylthio)-1-butanol 4-(p-chlorophenylthio)butanol W 2719 W-2719 |
Origin of Product |
United States |
Historical Perspectives on Thioether Containing Butanol Derivatives in Scientific Inquiry
The journey to understanding compounds like 4-(p-chlorophenylthio)butanol is rooted in the broader history of research into thioethers and alcohols. Thioethers, organic compounds containing a sulfur atom bonded to two organic groups, have long been recognized for their presence in bioactive natural products and pharmaceuticals. chemrevlett.com The development of methods to synthesize thioethers has been a significant area of focus in organic chemistry, evolving from classical Williamson ether synthesis analogues to modern transition-metal-catalyzed reactions that offer greater efficiency and functional group tolerance. chemrevlett.comtaylorandfrancis.com Historically, the S-benzyl group was established as a key protecting group for cysteine in peptide synthesis as early as 1935. thieme-connect.de This highlights the early and fundamental role of thioethers in the chemical manipulation of biological molecules.
Concurrently, butanol and its derivatives have been extensively studied. drugbank.com As primary alcohols, they serve as crucial building blocks in chemical synthesis and have been investigated for their biological properties and as potential biofuels. drugbank.commdpi.com The combination of a thioether and a butanol moiety within a single molecule creates a scaffold with unique physicochemical properties, influencing its reactivity, solubility, and potential for interaction with biological macromolecules. The synthesis of such derivatives often involves the reaction of a thiol with a butanol derivative, for instance, the reaction of thiophenol with 4-chloro-1-butanol (B43188). The exploration of these combined functionalities has paved the way for the discovery of molecules with specific and potent biological activities.
Significance of 4 P Chlorophenylthio Butanol As a Research Probe
4-(p-Chlorophenylthio)butanol, also known by its research code W-2719, emerged from scientific inquiry as a valuable research probe, particularly for investigating the mechanisms of immediate hypersensitivity and allergic reactions. nih.govontosight.ai A research probe is a chemical tool used to study biological processes at a molecular level. upenn.edu The significance of this compound lies in its specific ability to modulate cellular pathways involved in the allergic response, distinct from the action of classical antihistamines.
Research has demonstrated that this compound is a potent inhibitor of immunologic and non-immunologic histamine (B1213489) release from mast cells. nih.gov It was found to effectively suppress passive cutaneous anaphylaxis (PCA) reactions, not by blocking histamine receptors, but by preventing the release of histamine and other allergic mediators from mast cells upon an allergic trigger. nih.gov This made it an important tool for differentiating between the effects of mediator release and mediator action.
Furthermore, its utility as a probe extends beyond histamine release. Studies revealed that this compound also inhibits the synthesis and release of the slow-reacting substance of anaphylaxis (SRS-A) and can antagonize its activity in vitro. nih.gov It also demonstrated an inhibitory effect on the collagen-induced platelet release reaction. nih.gov The compound's targeted activity, coupled with a lack of significant central nervous system, cardiovascular, or respiratory effects in early studies, underscored its value as a specific tool for dissecting the pathways of immediate hypersensitivity. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClOS |
| Molecular Weight | 216.728 g/mol ncats.io |
| IUPAC Name | 4-((4-chlorophenyl)thio)butan-1-ol ontosight.ai |
| Other Names | W-2719, this compound ontosight.ai |
Current Research Landscape and Unaddressed Questions
Fundamental Synthetic Routes for this compound
The primary synthesis of this compound, a molecule with the chemical formula C₁₀H₁₃ClOS, hinges on the formation of a thioether bond between a p-chlorophenylthio moiety and a butanol backbone. ontosight.aiuni.lu The most common approaches involve nucleophilic substitution reactions where either the sulfur atom acts as the nucleophile to attack an electrophilic butanol derivative or vice versa.
Synthesis of Key Intermediates: The Butanol Backbone
The construction of this compound relies on key intermediates that provide the four-carbon alcohol chain. The choice of intermediate dictates the subsequent reaction strategy for forming the thioether linkage.
Tetrahydrofuran (B95107) (THF) as a Precursor: A prevalent and efficient method for generating a suitable butanol backbone involves the acid-catalyzed ring-opening of tetrahydrofuran (THF). Reacting THF with hydrogen chloride (HCl) is a well-established procedure to produce 4-chloro-1-butanol (B43188). google.com This intermediate is particularly useful as the chlorine atom at the C4 position serves as an excellent leaving group for subsequent nucleophilic attack by a thiolate. Variations of this approach, such as using zinc chloride as a catalyst, have also been reported to facilitate the formation of 4-chlorobutanol from THF. google.com A similar strategy using THF, acyl chloride, and a zinc chloride catalyst can yield 4-chlorobutanol esters, which can then be used in subsequent reactions. google.com
Butanol via Biotechnological Routes: While chemical synthesis from precursors like THF is common, it is worth noting the broader context of butanol production. Biotechnological routes, particularly the Acetone-Butanol-Ethanol (ABE) fermentation process using microorganisms from the Clostridium genus, represent a significant source of butanol isomers. mdpi.com Optimization of these fermentation conditions, including strain improvement and the use of various feedstocks like glycerol, is an active area of research to enhance butanol yields. mdpi.comnih.gov This bio-produced butanol could, in principle, be chemically modified to create the necessary intermediates for synthesizing the title compound.
Regioselective Thioether Bond Formation Strategies
The crucial step in the synthesis is the regioselective formation of the sulfur-carbon bond at the C4 position of the butanol chain. The most direct method is analogous to the Williamson ether synthesis.
This strategy involves the reaction of 4-chlorothiophenol (B41493) with a butanol derivative that has a leaving group at the terminal position. A common and effective procedure uses 4-chloro-1-butanol as the butanol backbone source. In this reaction, 4-chlorothiophenol is deprotonated by a base to form the more nucleophilic thiophenoxide anion. This anion then attacks the C4 carbon of 4-chloro-1-butanol, displacing the chloride ion in an Sɴ2 reaction to yield this compound. The use of a base is critical for generating the thiolate nucleophile.
An alternative approach involves the S-alkylation of 4-chlorothiophenol with an appropriate alkylating agent. This general strategy is effective for forming aryl thioethers and can be adapted for the synthesis of this compound. researchgate.net
Optimization of Reaction Parameters and Yields for Enhanced Production
To maximize the efficiency of the synthesis, optimization of reaction conditions is paramount. Key parameters include the choice of base, solvent, temperature, and reaction time. The goal is to achieve high conversion and yield while simplifying the procedure and minimizing costs, particularly for potential industrial-scale production. researchgate.net
For the reaction between 4-chlorothiophenol and 4-chloro-1-butanol, specific conditions have been documented. One reported synthesis involves heating the reactants overnight at a gentle reflux in dimethoxyethane, using potassium carbonate as the base. Following purification by vacuum distillation and flash chromatography, this method produced a clear oil with a yield of 57.8%.
General principles of optimization, such as those derived from data analysis and mathematical modeling, can be applied to further enhance yields. francis-press.com Studies on related chemical processes show that systematic adjustments to catalyst loading, temperature, and reactant ratios can lead to significant improvements in process efficiency. francis-press.comresearchgate.net
| Parameter | Condition | Reactants | Yield | Reference |
| Solvent | Dimethoxyethane | 4-chlorothiophenol, 4-chloro-1-butanol | 57.8% | |
| Base | Potassium Carbonate | 4-chlorothiophenol, 4-chloro-1-butanol | 57.8% | |
| Temperature | Gentle Reflux | 4-chlorothiophenol, 4-chloro-1-butanol | 57.8% | |
| Duration | Overnight | 4-chlorothiophenol, 4-chloro-1-butanol | 57.8% |
Advanced Chemical Synthesis Approaches for Analog Development
The development of analogs of this compound is crucial for exploring structure-activity relationships and identifying compounds with improved properties. Advanced synthetic methods enable the systematic modification of the core structure.
Strategies for analog development can focus on several key areas:
Aromatic Ring Substitution: Replacing the chlorine atom on the phenyl ring with other substituents (e.g., methyl, methoxy (B1213986), fluoro, bromo) or altering its position.
Alkyl Chain Modification: Lengthening, shortening, or introducing branching into the butanol chain.
Thioether Linkage Variation: Oxidizing the sulfide (B99878) to a sulfoxide (B87167) or sulfone.
Alcohol Group Derivatization: Esterifying or etherifying the terminal hydroxyl group or replacing it with other functional groups like amines or nitriles.
Modern synthetic methodologies offer powerful tools for creating such analogs. For instance, the synthesis of various 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles, including the 4-chlorophenylthio derivative, demonstrates how a library of compounds can be generated by reacting different substituted thiophenols with a common backbone. mdpi.com Furthermore, advanced catalytic systems, such as those based on copper or nickel, can facilitate the cross-coupling of aryl thiols to create diverse aromatic sulfide derivatives. dokumen.pub
Strategies for Isotopic Labeling and Mechanistic Probes Synthesis
Isotopic labeling is an indispensable tool for studying the metabolic fate, distribution, and mechanism of action of chemical compounds. rug.nl The synthesis of labeled this compound or its mechanistic probes involves incorporating stable or radioactive isotopes (e.g., ²H, ³H, ¹³C, ¹⁴C) or functional moieties for detection and analysis.
A common strategy for isotopic labeling is to incorporate a labeled precursor into an established synthetic route. criver.com For this compound, this could involve using:
Labeled 4-chlorothiophenol: Synthesized with ¹³C in the aromatic ring or with ³H/²H via catalytic hydrogen isotope exchange.
Labeled Butanol Backbone: Using a commercially available or custom-synthesized butanol intermediate labeled with ¹⁴C, ¹³C, or ³H/²H.
The synthesis of isotopically labeled p-chloro-m-xylenol (PCMX), a related chlorinated phenol, demonstrates that isotopic labeling of the aromatic ring can be achieved via acid or base catalysis using labeled water (D₂O or T₂O). nih.gov Such methods could potentially be adapted for labeling the aromatic ring of this compound. More advanced techniques, such as using ruthenium nanoparticles for hydrogen isotope exchange, offer mild and efficient conditions for deuterium (B1214612) and tritium (B154650) labeling of small molecules. europa.eu
The synthesis of mechanistic probes would follow the principles of analog development, with the goal of introducing a reporter group, such as a fluorescent tag or a photoaffinity label, to facilitate biological studies.
Investigations into Cellular Signaling Pathways
Early in vitro studies have demonstrated that this compound is an effective inhibitor of histamine release from sensitized leukocytes. nih.gov The compound has been shown to suppress both immunologic and non-immunologic triggers of histamine release, indicating a broad inhibitory action on the cellular machinery responsible for mediator exocytosis. nih.gov The primary action of this compound is to inhibit the release of allergic mediators, which is a key distinction from antihistaminic drugs that competitively block histamine receptors. nih.gov
| Cellular Model | Inducer of Histamine Release | Effect of this compound |
| Sensitized Leukocytes | Immunologic and Non-immunologic Stimuli | Inhibition of Histamine Release |
This table summarizes the observed effects of this compound on histamine release in cellular models based on available research.
Consistent with its effects on histamine release, this compound has been found to effectively inhibit the degranulation of mast cells. nih.gov Mast cell degranulation is a critical event in the allergic cascade, responsible for the release of a plethora of pre-formed and newly synthesized inflammatory mediators. The ability of this compound to stabilize mast cells and prevent their degranulation underscores its potential as an anti-allergic agent. nih.gov The specific signaling pathways within the mast cell that are modulated by this compound have not been extensively detailed in the available literature.
The impact of this compound extends beyond histamine to other crucial inflammatory mediators. Research has shown that it inhibits the synthesis and release of the slow-reacting substance of anaphylaxis (SRS-A), a potent bronchoconstrictor, from sensitized leukocytes. nih.gov Furthermore, the compound has been observed to antagonize the activity of SRS-A in vitro. nih.gov In addition to its effects on leukocytes, this compound has been found to significantly inhibit the collagen-induced platelet release reaction in vitro. nih.gov While the compound exhibits these specific anti-allergic and anti-inflammatory effects, it has been noted to lack general anti-inflammatory or analgesic activity. nih.gov
| Cell/Tissue Type | Mediator/Process | Effect of this compound |
| Sensitized Leukocytes | SRS-A Synthesis and Release | Inhibition |
| - | SRS-A Activity | Antagonism |
| Platelets | Collagen-Induced Release Reaction | Inhibition |
This table provides a summary of the known effects of this compound on various leukocyte activities and inflammatory mediators.
Exploration of Intracellular Biochemical Targets
Detailed studies identifying specific receptor or enzyme interactions for this compound are limited in the publicly available scientific literature. Its primary mechanism is described functionally as the inhibition of mediator release rather than through interaction with a specific known receptor subtype, such as histamine receptors. nih.gov Further research would be necessary to elucidate the direct molecular targets, such as specific enzymes or signaling proteins, that are modulated by this compound to exert its inhibitory effects on cellular degranulation.
There is currently a lack of available scientific data concerning the effects of this compound on membrane-associated processes. Investigations into its potential influence on cell membrane potential, ion channel activity, or other membrane-related functions have not been reported in the accessible literature.
Comparative Pharmacological Profiling with Mechanistically Related Compounds
The in vitro pharmacological profile of this compound, also known as W-2719, is distinguished by a unique combination of activities that set it apart from other anti-allergy compounds of its era. Its mechanism involves both the inhibition of mediator release and the direct antagonism of mediators, particularly the Slow-Reacting Substance of Anaphylaxis (SRS-A). To fully characterize its profile, it is essential to compare it with compounds that share one or more of these mechanisms, primarily mast cell stabilizers like Disodium Cromoglycate and specific SRS-A antagonists like FPL 55712.
Research has established that this compound effectively inhibits the immunological and non-immunological release of histamine and prevents mast cell degranulation. nih.govnih.gov Furthermore, it has been shown to inhibit the synthesis and release of immunologically induced SRS-A in rats and to antagonize the in vitro activity of SRS-A. nih.govpatsnap.com This dual action—preventing the release of inflammatory mediators and blocking the action of those already released—is a key feature of its pharmacological profile.
Comparison with Mast Cell Stabilizers
The primary compound for comparison in the category of mast cell stabilization is Disodium Cromoglycate (cromolyn sodium). Like this compound, Disodium Cromoglycate is known to inhibit the release of mediators such as histamine and SRS-A from mast cells following an immunological challenge. hres.ca However, a critical distinction lies in their activity against SRS-A. While both compounds inhibit its release, Disodium Cromoglycate has no significant antagonistic effect on SRS-A once it has been released. hres.ca Its mechanism is prophylactic, interfering with the degranulation process rather than blocking the effects of the spasmogens themselves. hres.ca
In contrast, this compound not only inhibits the release of SRS-A but also directly counteracts its activity in vitro. nih.govpatsnap.com This suggests a broader mechanism of action than that of a pure mast cell stabilizer like Disodium Cromoglycate.
Comparison with SRS-A Antagonists
The benchmark antagonist for SRS-A during the period of this compound's primary investigation was FPL 55712. This compound was known as a potent and selective leukotriene receptor antagonist, effectively blocking the bronchoconstrictor effects of SRS-A (now understood to be primarily Leukotriene D4). nih.govmedchemexpress.comcaymanchem.com The primary mechanism of FPL 55712 is the competitive antagonism at the mediator's receptor site. medchemexpress.comcdnsciencepub.com While FPL 55712 is a potent antagonist, studies have shown it possesses only weak anti-allergic activity in terms of inhibiting mediator release, especially when compared to Disodium Cromoglycate. nih.gov
This compound's profile is therefore a hybrid of the properties of both Disodium Cromoglycate and FPL 55712. It combines the mast cell stabilizing, release-inhibiting action of the former with the SRS-A antagonistic action of the latter. This multifaceted mechanism targeting both the cause (mediator release) and effect (receptor stimulation) of the allergic cascade represents its most significant pharmacological characteristic.
The following table summarizes the comparative mechanistic profiles of these compounds based on available research findings.
| Feature | This compound (W-2719) | Disodium Cromoglycate | FPL 55712 |
| Inhibition of Histamine Release | Yes nih.govnih.gov | Yes hres.ca | Weak/Negligible nih.gov |
| Inhibition of SRS-A Release | Yes nih.gov | Yes hres.ca | Weak/Negligible nih.gov |
| Antagonism of SRS-A Activity | Yes nih.gov | No hres.ca | Yes nih.govmedchemexpress.com |
| Primary Mechanism | Dual: Release Inhibition & Antagonism | Release Inhibition | Receptor Antagonism |
Structure Activity Relationship Sar Studies of 4 P Chlorophenylthio Butanol Analogs
Systematic Modification of the Chlorophenyl Moiety and Its Impact on Bioactivity
The p-chlorophenyl group is a common motif in pharmacologically active compounds, and its modification can significantly influence bioactivity. In the context of 4-(p-chlorophenylthio)butanol analogs, the position and nature of the substituent on the phenyl ring are critical determinants of biological effect.
Research on related structures, such as 3-(p-chlorophenyl)thio citronellal (B1669106), has demonstrated that the presence of the p-chlorophenylthio moiety can significantly enhance antimicrobial activity compared to the parent molecule, citral. researchgate.net This suggests that the electronic and steric properties conferred by the chloro- and thio-substituents are important for interaction with biological targets.
Systematic SAR studies would typically involve the synthesis and evaluation of analogs with variations in the chloro-substituent. This includes altering its position (ortho, meta, para) and replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups. Such modifications would allow for a detailed mapping of the electronic and steric requirements of the binding site. For instance, moving the chloro group to the ortho or meta position could alter the molecule's conformation and its ability to fit into a specific receptor pocket.
A hypothetical SAR study might reveal that the para-position for the chlorine atom is optimal for activity, suggesting a specific interaction in a well-defined binding pocket. The introduction of other substituents could further probe the nature of this interaction. For example, replacing chlorine with a more electron-withdrawing group like a nitro group, or a more electron-donating group like a methoxy (B1213986) group, would help to elucidate the importance of electronic effects on bioactivity.
Table 1: Hypothetical Bioactivity of Chlorophenyl Moiety Analogs
| Substituent at para-position | Predicted Bioactivity | Rationale |
| -Cl | Baseline | Reference compound |
| -F | Potentially similar or slightly lower | Similar size and electronegativity to Cl |
| -Br | Potentially similar or slightly higher | Larger size may enhance van der Waals interactions |
| -I | Potentially higher | Increased lipophilicity and polarizability |
| -CH3 | Potentially lower | Altered electronic and steric profile |
| -OCH3 | Potentially lower | Introduction of a polar, electron-donating group |
| -NO2 | Potentially higher or lower | Strong electron-withdrawing nature could be favorable or unfavorable |
Conformational and Electronic Influences of the Thioether Linkage
The thioether linkage (-S-) in this compound is not merely a passive spacer but plays a crucial role in defining the molecule's three-dimensional shape and electronic properties. The sulfur atom, with its lone pairs of electrons and its ability to participate in various non-covalent interactions, can significantly influence how the molecule binds to its target.
Electronically, the sulfur atom can act as a hydrogen bond acceptor and can also participate in cation-π and other non-covalent interactions. The electron-donating nature of the sulfur atom can also influence the electronic properties of the adjacent aromatic ring and the alkyl chain. The bioactivity of 3-(p-chlorophenyl)thio citronellal highlights the importance of the thiol addition in enhancing biological effects. researchgate.net
To investigate the role of the thioether linkage, SAR studies could involve its replacement with other linking groups, such as an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a direct carbon-carbon bond. Each of these modifications would alter the geometry, flexibility, and electronic character of the molecule, providing insights into the specific requirements of the biological target.
Table 2: Predicted Impact of Thioether Linkage Modification on Bioactivity
| Linkage | Predicted Bioactivity | Rationale |
| -S- (Thioether) | Baseline | Reference compound |
| -O- (Ether) | Potentially lower | Different bond angle, length, and electronic properties |
| -SO- (Sulfoxide) | Potentially altered | Increased polarity and hydrogen bonding capability |
| -SO2- (Sulfone) | Potentially altered | Further increased polarity and altered geometry |
| -CH2- (Methylene) | Potentially lower | Loss of sulfur-specific interactions |
Structural Elucidation of the Butanol Chain's Role in Molecular Recognition
The butanol chain of this compound provides a flexible spacer and a terminal hydroxyl group, both of which are likely to be critical for molecular recognition and binding. The length and branching of this alkyl chain, as well as the presence and position of the hydroxyl group, are key factors influencing bioactivity.
The length of the alkyl chain can determine the distance between the chlorophenyl moiety and the hydroxyl group, which may be crucial for spanning a binding site and interacting with two distinct regions of a receptor. Shortening or lengthening the chain would directly test this hypothesis. For instance, analogs with propanol, pentanol, or hexanol chains could be synthesized and their activities compared.
The terminal hydroxyl group is a key functional group capable of forming hydrogen bonds with the biological target. Its role can be investigated by replacing it with other functional groups, such as an amine, a carboxylic acid, or by removing it altogether. The position of the hydroxyl group along the chain could also be varied to probe the spatial requirements of the binding site.
Furthermore, the introduction of branching on the butanol chain, for example, by synthesizing iso-butanol or sec-butanol analogs, would provide insights into the steric tolerance of the binding pocket. Molecular dynamics simulations have shown that butanol isomers with different branching exhibit distinct aggregation behaviors and interactions with their environment, which could translate to differences in biological activity. rsc.org
Table 3: Predicted Bioactivity of Butanol Chain Analogs
| Chain Modification | Predicted Bioactivity | Rationale |
| n-Butanol | Baseline | Reference compound |
| Propanol | Potentially lower | Shorter chain may not effectively span the binding site |
| Pentanol | Potentially higher or lower | Longer chain may improve or disrupt binding |
| Isobutanol | Potentially altered | Branching introduces steric bulk |
| Terminal -OH replaced with -NH2 | Potentially altered | Change in hydrogen bonding and basicity |
| Terminal -OH replaced with -COOH | Potentially altered | Introduction of a charged group |
Computational Chemistry Approaches in SAR Analysis
In the absence of extensive empirical data, computational chemistry provides powerful tools to predict and rationalize the SAR of this compound analogs. csmres.co.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer valuable insights into the key structural features driving bioactivity.
QSAR Studies: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.orgdergipark.org.tr For this compound analogs, various molecular descriptors could be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By correlating these descriptors with observed bioactivities, a predictive QSAR model can be developed. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more potent compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known or can be modeled, molecular docking can be employed to predict the binding mode and affinity of this compound and its analogs. nih.gov This technique places the ligand into the binding site of the receptor and calculates a score that estimates the binding affinity. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. This information is invaluable for understanding the SAR at a molecular level and for designing new analogs with improved binding characteristics. For example, docking could rationalize why the para-chloro substituent is preferred or how the butanol chain orients itself within the binding pocket.
Computational tools like Forge and Spark can be used for SAR analysis and ligand-based design, allowing for the exploration of bioisosteric replacements and providing insights into the activity data. drug-dev.com
By combining these computational approaches with traditional synthetic and biological evaluation, a comprehensive understanding of the SAR of this compound analogs can be achieved, paving the way for the development of new and improved therapeutic agents.
Biochemical Transformations and Metabolic Studies of 4 P Chlorophenylthio Butanol in Biological Systems in Vitro/ex Vivo
Characterization of Biotransformation Pathways
The biotransformation of 4-(p-Chlorophenylthio)butanol appears to follow two main pathways: oxidation of the butanol side chain and cleavage of the thioether bond.
The initial and primary metabolic pathway involves the oxidation of the terminal alcohol group of the butanol side chain. This oxidation leads to the formation of corresponding carboxylic acid derivatives. Specifically, the butyrate (B1204436) and acetate (B1210297) metabolites have been identified in plasma. acs.org The formation of the acetate metabolite suggests that β-oxidation of the butyrate metabolite occurs.
A second significant biotransformation pathway is the cleavage of the thioether bond, which results in the liberation of p-chlorothiophenol. This metabolite has been identified as a major biotransformation product in urine. acs.org The cleavage of the thioether linkage is a common metabolic route for thioether-containing compounds and can be followed by further metabolism of the resulting thiol. inchem.org
While not explicitly reported for this compound, the metabolism of other thioether-containing compounds often involves the oxidation of the sulfur atom to form sulfoxides and sulfones. beilstein-journals.orgd-nb.inforesearchgate.net This is a plausible, though unconfirmed, metabolic route for this compound as well.
Identification and Analysis of Metabolites
Studies in humans have led to the identification of several key metabolites of this compound in different biological matrices.
In plasma, the major metabolite detected is the acetate derivative (W-2683), which was found to be present for up to seven days after administration and exhibited an apparent half-life of 33.2 hours. acs.org The butyrate metabolite (W-2718) was also found in plasma. acs.org
In urine, the primary biotransformation product identified is p-chlorothiophenol. acs.org The acetate metabolite (W-2683) is also a major urinary metabolite, with a half-life in urine of 40.8 hours. acs.org The butyrate metabolite (W-2718) is considered a minor metabolite in urine. acs.org
Table 1: Identified Metabolites of this compound
| Metabolite Name/Code | Chemical Name | Biological Matrix | Relative Abundance |
| W-2683 | Acetic acid derivative | Plasma, Urine | Major |
| W-2718 | Butyric acid derivative | Plasma, Urine | Minor (Urine), Present (Plasma) |
| Not specified | p-Chlorothiophenol | Urine | Major |
Enzymatic Systems Involved in Biotransformation
The specific enzymatic systems responsible for the metabolism of this compound have not been definitively identified in the available literature. However, based on the known metabolic pathways of structurally similar compounds, the following enzymatic systems are likely involved:
Cytochrome P450 (CYP) Enzymes: These enzymes are prime candidates for the initial oxidation of the butanol side chain to the corresponding aldehyde and carboxylic acid. nih.govwikipedia.org CYP enzymes are also known to be involved in the metabolism of butanol and its derivatives. nih.gov Furthermore, CYPs can catalyze the oxidative cleavage of thioether bonds. The specific CYP isoforms involved in the metabolism of this compound have not been determined.
Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These cytosolic enzymes could also contribute to the oxidation of the butanol side chain to its carboxylic acid metabolites.
Flavin-containing Monooxygenases (FMOs): FMOs are known to oxidize the sulfur atom of thioether-containing compounds to form sulfoxides. beilstein-journals.org While not confirmed for this compound, this represents a potential metabolic pathway.
Conjugating Enzymes (e.g., UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)): The metabolite p-chlorothiophenol is known to undergo conjugation reactions, such as glucuronidation and sulfation. cdc.gov These reactions are catalyzed by UGTs and SULTs, respectively, and facilitate the excretion of the metabolite.
Pharmacodynamic Investigations in Defined Biological Systems
In vitro pharmacological studies have revealed several biological activities of this compound. These investigations have primarily focused on its effects on inflammatory and allergic responses.
The compound has been shown to inhibit the release of histamine (B1213489) from sensitized leukocytes. acs.org It also decreases the tonus of tracheal smooth muscle and inhibits the synthesis and release of the slow-reacting substance of anaphylaxis (SRS-A) in rats. acs.org Furthermore, this compound antagonizes the in vitro activity of SRS-A. acs.org
In studies on platelet function, this compound significantly inhibited the platelet release reaction induced by collagen in vitro. acs.org However, quantitative data such as IC50 values for these effects are not available in the reviewed literature.
Table 2: Summary of In Vitro Pharmacodynamic Effects of this compound
| Biological System | Observed Effect |
| Sensitized leukocytes | Inhibition of histamine release acs.org |
| Tracheal smooth muscle | Decreased tonus acs.org |
| Rat (immunologically induced) | Inhibition of SRS-A synthesis and release acs.org |
| In vitro assay | Antagonism of SRS-A activity acs.org |
| Platelets (collagen-induced) | Inhibition of platelet release reaction acs.org |
Advanced Research Directions and Future Perspectives on 4 P Chlorophenylthio Butanol
Novel Applications in Chemical Biology Tool Development
The development of novel chemical tools is fundamental to dissecting complex biological processes. While 4-(p-Chlorophenylthio)butanol has been primarily viewed as a potential therapeutic agent, its structure lends itself to development as a chemical probe. Organosulfur compounds, in general, are integral to a variety of biological and pharmaceutical molecules. jmchemsci.com
Future research could focus on modifying the this compound scaffold to create targeted chemical probes. For instance, the terminal butanol hydroxyl group provides a convenient handle for conjugation to reporter molecules such as fluorophores or biotin (B1667282). Such derivatives could be instrumental in identifying the direct molecular targets of this compound through techniques like affinity purification or fluorescence microscopy.
Furthermore, the development of photo-activatable or clickable analogs of this compound could enable more sophisticated studies of its mechanism of action. These tools would allow for precise spatial and temporal control over its activity, facilitating the identification of its binding partners and downstream cellular effects. The exploration of structurally similar compounds, such as 8-(4-chlorophenylthio)-cGMP, which acts as a protein kinase agonist, suggests that the p-chlorophenylthio moiety can be incorporated into scaffolds that target specific protein families. nih.gov This provides a rationale for screening this compound against various enzyme classes to uncover novel biological activities.
Table 1: Potential Chemical Biology Tools Derived from this compound
| Tool Type | Modification | Potential Application |
| Affinity Probe | Conjugation of biotin to the hydroxyl group | Identification of protein binding partners via pull-down assays and mass spectrometry. |
| Fluorescent Probe | Attachment of a fluorophore to the hydroxyl group | Visualization of subcellular localization and target engagement in living cells. |
| Photo-crosslinker | Incorporation of a photo-activatable group | Covalent labeling and identification of direct molecular targets upon UV irradiation. |
| Clickable Analog | Introduction of an azide (B81097) or alkyne group | Bio-orthogonal labeling for in situ tracking and functional studies. |
Methodological Advancements in Synthesis and Characterization
The future exploration of this compound and its analogs will be heavily reliant on robust and efficient synthetic methodologies. The core structure of this compound is an aryl thioether, a common motif in medicinal chemistry. cornell.edubenthamdirect.com Traditional methods for thioether synthesis often involve the use of foul-smelling and easily oxidized thiols. taylorandfrancis.commdpi.com
Modern synthetic organic chemistry offers a plethora of advanced techniques for the construction of C-S bonds that are more efficient, greener, and have a broader substrate scope. researchgate.netacsgcipr.org These include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination-type conditions adapted for thiols), metal-free approaches, and the use of odorless thiol surrogates like xanthates or thiourea. taylorandfrancis.commdpi.comacsgcipr.org The application of these modern methods could significantly streamline the synthesis of this compound and a diverse library of its analogs for structure-activity relationship (SAR) studies. nih.gov For instance, photocatalytic methods using aryl chlorides and alcohols in the presence of a sulfur source represent a cutting-edge, thiol-free approach to thioether synthesis. nih.gov
In terms of characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for routine structural confirmation. nih.gov For more in-depth analysis, X-ray crystallography could provide definitive information on the three-dimensional structure of this compound and its derivatives, which is crucial for understanding their interaction with biological targets. nih.gov High-resolution mass spectrometry is indispensable for accurate mass determination and for characterizing metabolites in biological systems. uni.lu
Table 2: Modern Synthetic Approaches for this compound and Analogs
| Synthetic Method | Key Features | Advantages for Analog Synthesis |
| Metal-Catalyzed Cross-Coupling | Use of palladium or copper catalysts with various ligands. acsgcipr.org | High efficiency and broad functional group tolerance. |
| Thiol-Free Synthesis | Employs odorless sulfur surrogates like xanthates or thiourea. taylorandfrancis.commdpi.com | Avoids the use of volatile and malodorous thiols. |
| Photochemical Organocatalysis | Utilizes light and an organocatalyst to form C-S bonds from aryl chlorides and alcohols. nih.gov | Mild reaction conditions and use of inexpensive starting materials. |
| C-H Functionalization | Direct formation of a C-S bond by activating a C-H bond. | Atom-economical and allows for late-stage functionalization. |
Systems-Level Investigations of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, a shift from single-target investigations to systems-level analyses is imperative. Modern "omics" technologies, such as proteomics and metabolomics, offer the potential to obtain an unbiased, global view of the cellular response to this compound.
Quantitative proteomic profiling, for example, can identify widespread changes in protein expression and post-translational modifications within a cell or organism upon treatment with this compound. nih.govresearchgate.net This approach could reveal entire pathways and cellular networks that are perturbed by the compound, moving beyond its known effects on histamine (B1213489) release. For instance, a proteomics study might uncover effects on cellular metabolism, stress response pathways, or cytoskeletal organization. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites), can provide a functional readout of the physiological state of a cell. By analyzing the changes in the metabolome following exposure to this compound, researchers can infer its impact on metabolic pathways. This could be particularly insightful for understanding its previously reported effects on the immune response, as immune cell function is tightly linked to metabolic status.
Integrating these omics datasets with bioinformatics tools can help to construct network models of the compound's activity and to generate new hypotheses about its mechanism of action. mdpi.com
Interdisciplinary Research Opportunities
The future study of this compound is ripe with opportunities for interdisciplinary collaboration. The unique properties of organosulfur compounds bridge the fields of chemistry, biology, and materials science. britannica.com
Medicinal Chemistry and Pharmacology: The development of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties will require a close collaboration between synthetic chemists and pharmacologists. mdpi.com The potential for organosulfur compounds to act as hydrogen sulfide (B99878) donors or mediators opens up new therapeutic possibilities to be explored. nih.gov
Chemical Biology and Nanoscience: The functionalization of nanoparticles with this compound or its derivatives could lead to novel drug delivery systems or diagnostic tools. The interaction of sulfur-containing molecules with gold surfaces is well-established, providing a clear path for the creation of such hybrid materials. britannica.com
Computational Chemistry and Systems Biology: In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to potential protein targets. These computational predictions can then be validated experimentally, creating a powerful feedback loop for target identification and lead optimization. The integration of experimental data with computational models will be key to unraveling the complex biological effects of this compound. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-(p-Chlorophenylthio)butanol, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, intermediates like 4-chlorophenylthiol can react with 4-bromobutanol under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Key steps include:
- Intermediate purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients.
- Characterization : Employ GC-MS or HPLC (retention time ~12–15 min under C18 reverse-phase conditions) to confirm intermediate purity .
- Structural validation : Combine H/C NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and FT-IR (S-C stretching at ~600–700 cm) for functional group identification .
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
- Methodological Answer : Purity validation requires multi-modal analysis:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times to commercial reference standards (if available) .
- GC-MS : Monitor for byproducts like unreacted 4-chlorophenylthiol (m/z 144–146) or oligomers.
- Spiking experiments : Add known impurities (e.g., 4-chlorophenyl disulfide) to confirm resolution .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize reaction conditions for higher yields of this compound?
- Methodological Answer : RSM is effective for parameter optimization:
- Factor selection : Prioritize temperature (40–80°C), reaction time (6–24 hr), and molar ratio (1:1–1:2 thiol:halide) as independent variables.
- Design : Use a Box-Behnken or Central Composite Design (CCD) to minimize experiments (e.g., 15–20 runs) .
- Model validation : Confirm predictive power via ANOVA (p < 0.05 for significant terms) and residual plots. For example, a quadratic model might reveal optimal conditions at 60°C, 12 hr, and 1:1.5 ratio, yielding ~85% .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting or IR band shifts) require:
- Multi-spectral correlation : Cross-validate with H-C HSQC/HMBC NMR to confirm connectivity.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and compare with experimental data .
- Alternative techniques : Use X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?
- Methodological Answer : Impurity profiling involves:
- LC-MS/MS : Detect sulfoxide or sulfone byproducts (e.g., m/z 230–235) with electrospray ionization.
- Reference standards : Compare to EP-grade impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (retention time ~8.2 min under gradient elution) .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for low-level impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
